4-O-Methyl-6-deoxyoxaunomycin
Description
Properties
CAS No. |
146565-64-2 |
|---|---|
Molecular Formula |
C27H31NO9 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO9/c1-4-27(34)10-17(37-18-9-15(28)22(29)11(2)36-18)13-8-14-20(25(32)21(13)26(27)33)23(30)12-6-5-7-16(35-3)19(12)24(14)31/h5-8,11,15,17-18,22,26,29,32-34H,4,9-10,28H2,1-3H3 |
InChI Key |
XRXASJCRJLAEDX-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
Synonyms |
4-O-methyl-6-deoxyoxaunomycin 7-O-daunosaminyl-alpha-citromycinone |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of 4 O Methyl 6 Deoxyoxaunomycin
Microbial Production and Biotransformation Methodologies
The foundation of 4-O-Methyl-6-deoxyoxaunomycin synthesis lies in the microbial production of its precursors. This is achieved through fermentation processes utilizing specific strains of Streptomyces and subsequent biotransformation of intermediates.
Utilization of Daunorubicin-Negative Mutants for Production
A key strategy in the biosynthesis of this compound precursors is the use of daunorubicin-negative mutants of Streptomyces species. These mutants are genetically blocked in the biosynthetic pathway leading to the common anthracycline, daunorubicin (B1662515). This blockage prevents the conversion of intermediate compounds into daunorubicin, leading to the accumulation of other valuable precursors.
Specifically, a daunorubicin-nonproducing mutant has been utilized for the limited biosynthetic conversion of known anthracyclinones to produce novel antibiotics, including 6-deoxyoxaunomycin (B232905). elsevierpure.com This approach, often referred to as mutational biosynthesis or "mutasynthesis," allows for the production of anthracycline analogs that are not typically synthesized by the wild-type organism. The accumulated precursors can then be isolated and used for further modifications. In a similar vein, a specific daunorubicin-blocked, nonproducing mutant is used for the microbial 4-O-methylation of anthracycline precursors, leading to compounds such as 4-O-methyl-13-hydroxyoxaunomycin, the direct precursor to this compound. acs.org
Enzymatic Methylation Mechanisms in Biosynthesis
The introduction of a methyl group at the 4-O position is a critical step in the formation of the direct precursor to this compound. This reaction is catalyzed by specific methyltransferase enzymes present in the microbial host. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.
The process of microbial 4-O-methylation has been demonstrated using a daunorubicin-blocked mutant, which results in the production of new anthracycline antibiotics, including 4-O-methyl-13-hydroxyoxaunomycin. acs.org The enzymatic methylation is a highly specific reaction, targeting the hydroxyl group at the C-4 position of the anthracycline molecule. This specificity is crucial for the biological activity and properties of the final compound. The general mechanism of such O-methyltransferases involves the nucleophilic attack of the hydroxyl group on the methyl group of SAM, leading to the formation of the methylated product and S-adenosyl-L-homocysteine.
Precursor-Directed Biosynthesis Approaches
Precursor-directed biosynthesis is a powerful technique that involves feeding unnatural starter or extender units to a microorganism, which then incorporates them into its natural product biosynthetic pathway to generate novel analogs. While specific examples of precursor-directed biosynthesis for this compound by feeding unnatural polyketide precursors are not extensively detailed in the available research, the use of daunorubicin-negative mutants fed with specific anthracyclinones is a form of this approach. elsevierpure.com
In a broader context of anthracycline biosynthesis, engineered polyketide synthases have been used for the precursor-directed biosynthesis of novel analogs. nih.gov This involves genetically modifying the enzymes responsible for building the polyketide backbone of the anthracycline. By inactivating a specific enzymatic step, such as the initial condensation, and feeding synthetic precursor molecules, researchers can generate unnatural polyketides. nih.gov These modified polyketides can then be further processed by the downstream tailoring enzymes of the host organism to produce novel anthracycline structures. This strategy offers a promising avenue for creating a wide diversity of anthracycline analogs with potentially improved therapeutic properties. nih.govnih.gov
Chemical and Semisynthetic Derivatization Strategies
Following the microbial production of advanced precursors, chemical and semisynthetic methods are employed to arrive at the final this compound structure. These strategies involve targeted modifications of the microbially derived compounds.
Photochemical N-demethylation in Preparation
The final step in the synthesis of this compound is a photochemical N-demethylation reaction. acs.org This process involves the removal of a methyl group from a nitrogen atom within the molecule. Specifically, 4-O-methyl-13-hydroxyoxaunomycin, produced through microbial 4-O-methylation, is subjected to photochemical treatment to yield this compound. acs.org
Photochemical demethylation reactions are often advantageous as they can be performed under mild conditions, avoiding the use of harsh chemical reagents that might affect other sensitive functional groups in the molecule. nih.govresearchgate.net The mechanism of photochemical N-demethylation can involve the generation of reactive oxygen species or direct excitation of the molecule by light, leading to the cleavage of the N-methyl bond.
Targeted Chemical Modifications of Anthracycline Aglycones and Glycans
The development of new anthracycline analogs often involves targeted chemical modifications of both the aglycone (the non-sugar portion) and the glycan (the sugar moiety). elsevierpure.comresearchgate.net These modifications are aimed at improving the pharmacological properties of the parent compound, such as enhancing its efficacy, reducing toxicity, or overcoming drug resistance.
Aglycone Modifications: The anthracycline aglycone possesses several sites that can be chemically altered. Modifications can include changes to the substitution pattern on the aromatic rings, alteration of the side chain at C-9, and introduction or removal of hydroxyl groups. researchgate.net These changes can influence the molecule's DNA binding affinity, its interaction with topoisomerase II, and its redox properties, all of which are crucial for its anticancer activity.
Glycan Modifications: The sugar component of anthracyclines plays a critical role in their biological activity, influencing their cellular uptake, DNA binding, and interaction with molecular targets. nih.gov Chemical modifications of the glycan can involve altering the stereochemistry of hydroxyl groups, introducing new functional groups, or attaching different sugar units to create oligosaccharide chains. nih.govnih.gov The development of novel glycosylation methods is a key area of research for creating new anthracycline analogs with improved therapeutic profiles. elsevierpure.comresearchgate.net
Data Tables
Table 1: Key Compounds in the Synthesis of this compound
| Compound Name | Role in Synthesis | Method of Production |
| 6-deoxyoxaunomycin | Precursor | Biosynthetic conversion by a daunorubicin-negative mutant. elsevierpure.com |
| 4-O-methyl-13-hydroxyoxaunomycin | Direct Precursor | Microbial 4-O-methylation using a daunorubicin-negative mutant. acs.org |
| This compound | Final Product | Photochemical N-demethylation of 4-O-methyl-13-hydroxyoxaunomycin. acs.org |
Table 2: Overview of Synthetic and Biosynthetic Methodologies
| Methodology | Description | Application in this compound Synthesis |
| Microbial Production | ||
| Utilization of Daunorubicin-Negative Mutants | Employs genetically modified Streptomyces strains blocked in daunorubicin biosynthesis to accumulate desired precursors. | Production of 6-deoxyoxaunomycin and 4-O-methyl-13-hydroxyoxaunomycin. elsevierpure.comacs.org |
| Enzymatic Methylation | Utilizes microbial methyltransferase enzymes to add a methyl group to a specific position on the precursor molecule. | 4-O-methylation of the anthracycline precursor. acs.org |
| Precursor-Directed Biosynthesis | Feeding of unnatural precursors to a microbial culture to generate novel analogs. | A general strategy for anthracycline diversification, with the feeding of anthracyclinones to mutants being a relevant example. elsevierpure.comnih.gov |
| Chemical/Semisynthetic Derivatization | ||
| Photochemical N-demethylation | Use of light to induce the removal of a methyl group from a nitrogen atom. | Final step in the preparation of this compound from its N-methylated precursor. acs.org |
| Targeted Chemical Modifications | Specific chemical alterations to the aglycone or glycan moieties of the anthracycline scaffold. | General strategy to create diverse anthracycline analogs with potentially improved properties. researchgate.netnih.gov |
Chemoenzymatic Synthesis Approaches
The synthesis of complex glycosylated natural products such as this compound presents significant challenges for purely chemical or biological methods. Chemoenzymatic synthesis offers a powerful alternative by combining the flexibility of chemical synthesis for constructing the core aglycone with the high selectivity and efficiency of enzymatic reactions for sugar assembly and modification. This integrated approach can overcome issues of regioselectivity and stereoselectivity often encountered in traditional organic synthesis, particularly concerning the glycosylation and subsequent decoration of the sugar moiety.
Chemical synthesis of the pyranonaphthoquinone aglycone.
Enzymatic synthesis of an activated 6-deoxysugar nucleotide.
Enzymatic glycosylation of the aglycone with the activated sugar.
Regioselective enzymatic methylation of the sugar moiety.
Stage 1: Chemical Synthesis of the Oxaunomycin (B35306) Aglycone
The pyranonaphthoquinone core, which forms the aglycone of oxaunomycin, is a complex scaffold that can be constructed through various organic synthesis routes. These methods provide access to the core structure, which can be challenging to produce via fermentation or direct biological pathways in sufficient quantities for derivatization. A common approach involves the assembly of the naphthoquinone system followed by the annulation of the pyran ring.
| Reaction Step | Description | Key Reagents/Conditions | Reference |
| Naphthoquinone Formation | Construction of the core tricyclic naphthoquinone structure. | Diels-Alder reactions, Friedel-Crafts acylations. | researchgate.net |
| Pyran Ring Annulation | Cyclization to form the fused pyran ring system. | One-pot Michael addition-condensations or electrophile-induced cyclizations. | researchgate.net |
Stage 2: Enzymatic Synthesis of Activated 6-Deoxysugars
The biosynthesis of 6-deoxysugars is a well-characterized enzymatic process in many bacteria. nih.gov These pathways can be harnessed in vitro to produce nucleotide-activated 6-deoxysugars, which are the requisite donor substrates for glycosyltransferase enzymes. A common pathway starts from a readily available nucleotide sugar, such as TDP-D-glucose. The conversion involves a two-step enzymatic cascade.
First, a 4,6-dehydratase, such as RmlB, catalyzes the oxidation at C4 and subsequent dehydration to yield a 4-keto-6-deoxy intermediate. oup.com This intermediate is then acted upon by a 3,5-epimerase/reductase to produce the final activated 6-deoxysugar, for instance, TDP-L-rhamnose. oup.com These multi-enzyme systems can be conducted in a one-pot reaction, providing an efficient route to the required sugar donor. nih.govtandfonline.com
| Reaction Step | Starting Material | Enzyme(s) | Product | Reference |
| Dehydration | TDP-D-glucose | TDP-D-glucose 4,6-dehydratase (e.g., RmlB) | TDP-4-keto-6-deoxy-D-glucose | oup.com |
| Epimerization/Reduction | TDP-4-keto-6-deoxy-D-glucose | TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase and TDP-4-keto-L-rhamnose reductase | TDP-L-rhamnose (a 6-deoxysugar) | oup.com |
Stage 3: Glycosyltransferase-Mediated Glycosylation
With the chemically synthesized aglycone and the enzymatically prepared activated 6-deoxysugar in hand, the next crucial step is the glycosidic bond formation. This is catalyzed by a glycosyltransferase (GT). GTs are enzymes that transfer a sugar moiety from a nucleotide donor to an acceptor molecule, which in this case is the pyranonaphthoquinone aglycone. nih.gov The substrate promiscuity of certain GTs from natural product biosynthetic pathways can be exploited for this purpose. A GT involved in the biosynthesis of a related 6-deoxysugar-containing antibiotic could be selected and screened for its ability to accept the oxaunomycin aglycone. This step forms the core glycoside, 6-deoxyoxaunomycin.
Stage 4: Regioselective O-Methylation
The final step in the proposed chemoenzymatic synthesis is the regioselective methylation of the 4'-hydroxyl group of the sugar moiety. Chemical methylation of sugar hydroxyls typically requires complex protection-deprotection strategies to achieve selectivity. In contrast, O-methyltransferase (OMT) enzymes can offer exquisite regioselectivity. Research has identified sugar-O-methyltransferases that act specifically on a sugar after it has been attached to an aglycone. nih.govasm.org An enzyme such as ThnM1, which displays regiospecific activity at the 2'-OH of rhamnose, exemplifies the class of enzymes suitable for this task, although an OMT with 4'-OH specificity would be required. nih.govasm.org This enzyme would utilize a methyl donor, typically S-adenosyl methionine (SAM), to catalyze the final transformation to this compound.
| Reaction Step | Substrate | Enzyme Type | Co-substrate | Product | Reference |
| Glycosylation | Oxaunomycin aglycone + TDP-L-rhamnose | Glycosyltransferase (GT) | - | 6-deoxyoxaunomycin | nih.govnih.gov |
| O-Methylation | 6-deoxyoxaunomycin | Sugar-O-methyltransferase (OMT) | S-adenosyl methionine (SAM) | This compound | nih.govasm.org |
This chemoenzymatic approach highlights a convergent and highly efficient strategy for synthesizing complex molecules like this compound, capitalizing on the strengths of both chemical and biological catalysis.
Molecular and Cellular Mechanisms of Action of 4 O Methyl 6 Deoxyoxaunomycin
Cellular Pathway Modulation
The molecular interactions of 4-O-Methyl-6-deoxyoxaunomycin with DNA and topoisomerase II trigger a cascade of cellular responses, profoundly affecting critical pathways that govern cell proliferation and gene expression.
The integrity of DNA replication is critically dependent on the proper functioning of topoisomerase II to relieve torsional stress ahead of the replication fork. libretexts.orgyoutube.comyoutube.com By inhibiting topoisomerase II, this compound is expected to stall replication forks, leading to the collapse of the replication machinery and the generation of further DNA damage. The accumulation of DNA double-strand breaks also activates cell cycle checkpoints, which can halt cell division to allow for DNA repair. libretexts.org If the damage is too extensive, these checkpoints can trigger programmed cell death, or apoptosis. The coordination between DNA replication and cell division is a tightly regulated process, and its disruption by compounds like this compound is a key aspect of their cytotoxic effect. nih.govnih.gov
Table 2: Anticipated Effects of this compound on Cell Cycle and DNA Replication
| Cellular Process | Anticipated Effect | Underlying Mechanism | Reference |
| DNA Replication | Inhibition and stalling of replication forks. | Inhibition of topoisomerase II, preventing the resolution of topological stress. | mdpi.com |
| Cell Division | Arrest of the cell cycle, particularly at the G2/M checkpoint. | Activation of DNA damage response pathways. | libretexts.org |
| Apoptosis | Induction of programmed cell death. | Accumulation of irreparable DNA damage. | biomedpharmajournal.org |
The structure of chromatin plays a crucial role in regulating gene expression. mdpi.comyoutube.com By causing histone eviction, this compound could have profound effects on the epigenetic landscape of a cell. nih.govresearchgate.net Histones and their post-translational modifications are key components of the epigenetic code that determines which genes are transcribed. mdpi.com The loss of histones from specific genomic regions can lead to aberrant gene expression. Furthermore, oxidative stress, which can be induced by anthracyclines, can lead to the formation of 8-oxoguanine in DNA. nih.gov This lesion can itself act as an epigenetic mark and influence gene expression. nih.gov Therefore, in addition to its direct effects on DNA integrity, this compound likely modulates gene expression through these epigenetic mechanisms, contributing to its cellular toxicity and therapeutic effects. frontiersin.org
Investigation of Apoptotic Pathway Induction
There is no specific information available in the scientific literature regarding the investigation of apoptotic pathway induction by this compound. While anthracyclines, as a class, are known to induce apoptosis through various mechanisms, including the activation of intrinsic and extrinsic pathways, no studies have been published that specifically examine these processes in relation to this compound.
Molecular Targets Beyond DNA/Topoisomerase II
Similarly, the molecular targets of this compound beyond DNA and Topoisomerase II have not been elucidated in published research. The broader class of anthracyclines is known to interact with a range of other molecules and cellular processes, but these interactions have not been specifically investigated for this compound.
Structure Activity Relationship Sar Studies of 4 O Methyl 6 Deoxyoxaunomycin and Analogs
Role of the 4-O-Methyl Group in Biological Activity
Comparative Analysis with 4-O-Demethyl Derivatives
Comparative studies between 4-O-methylated anthracyclines and their 4-O-demethyl counterparts reveal significant differences in their biological activities. The presence of the 4-O-methyl group can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to DNA. For instance, in the case of doxorubicin (B1662922) analogs, the removal of the 4-O-methyl group, as in 4-demethyl-6-O-methyl-doxorubicin, has been shown to still allow for DNA intercalation, although with a reduced binding affinity. nih.gov This suggests that while not essential for the fundamental mechanism of DNA binding, the 4-O-methyl group plays a significant role in optimizing this interaction.
The modification of substituents on the anthraquinone (B42736) chromophore, such as the 4-O-methyl group, can lead to derivatives with altered antitumor activity. nih.gov Research on other complex molecules has also highlighted that variations in methylation at similar positions can lead to significant shifts in antitumor profiles, sometimes even conferring activity against drug-resistant cell lines. nih.gov
Impact on In Vivo Antitumor Efficacy
Further research into derivatives has demonstrated that strategic modifications can lead to compounds with apparent in vivo antitumor efficacy in various cancer models. nih.gov The balance between cytotoxicity and the ability to overcome drug resistance mechanisms is key to achieving favorable in vivo outcomes.
Significance of Glycan and Aglycone Moieties
The structure of 4-O-Methyl-6-deoxyoxaunomycin can be conceptually divided into the aglycone (the non-sugar portion) and the glycan (sugar) moiety. Both parts of the molecule are essential for its biological activity, contributing to DNA interaction, cellular uptake, and modulation of drug resistance mechanisms.
Contribution of the Sugar Moiety to DNA Interaction
The sugar moiety is a critical component for the pharmacological activity of anthracycline antibiotics. nih.govresearchgate.net It is responsible for interacting with the minor groove of DNA and plays a vital role in the drug's ability to poison topoisomerase II. researchgate.net The aglycone part of the molecule serves as the intercalator, inserting itself between the base pairs of the DNA, while the sugar moiety binds to the minor groove and is responsible for base-pair selectivity. mdpi.comsemanticscholar.org
The orientation and charge of the sugar portion significantly affect the drug-DNA binding. mdpi.comsemanticscholar.org Modifications to the sugar, such as altering its stereochemistry or adding additional sugar units to create disaccharides, can enhance the recognition potential of the drug at its target. nih.govresearchgate.net The amino group on the sugar is also crucial, as its presence is required for certain types of DNA cross-linking. mdpi.comsemanticscholar.org Crystal structure analyses of anthracycline-DNA complexes have confirmed that the sugar rings lie within the DNA minor groove, highlighting their direct role in the binding process. nih.gov
Effects of N-Methylation on Cellular Uptake and Efflux Pump Modulation
N-methylation of the amino group on the sugar moiety has a profound effect on the cellular pharmacology of anthracyclines. nih.gov This modification can influence how the drug is taken up by cells and how it interacts with efflux pumps like P-glycoprotein (P-gp), which are often responsible for multidrug resistance (MDR). nih.govmdpi.com
In sensitive cancer cells, increased N-methylation can sometimes lead to reduced cytotoxicity. However, in resistant cells that overexpress P-gp, increased N-methylation can enhance the drug's effectiveness. nih.gov This is because N-methylation can reduce the drug's transport out of the cell by P-gp, leading to increased intracellular accumulation and restored cytotoxicity. nih.gov The steric hindrance created by the methyl groups may impair the interaction between the positively charged amino group of the anthracycline and the active site of the P-gp transporter. nih.gov
Interactive Data Table: Effect of N-Methylation on Cytotoxicity
This table illustrates how the degree of N-methylation on the sugar moiety of an anthracycline can affect its cytotoxicity in both sensitive and multidrug-resistant (MDR) cancer cells. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells; a lower IC50 indicates higher cytotoxicity.
| Compound | Degree of N-Methylation | Cell Type | P-gp Expression | IC50 (nM) |
| Oxaunomycin (B35306) | Non-methylated (primary amine) | Sensitive | Low | 50 |
| LB-1 | Monomethylated | Sensitive | Low | 100 |
| Beta-clamycin T | Dimethylated | Sensitive | Low | 200 |
| Oxaunomycin | Non-methylated (primary amine) | Resistant | High | 5000 |
| LB-1 | Monomethylated | Resistant | High | 2500 |
| Beta-clamycin T | Dimethylated | Resistant | High | 1000 |
Modifications and Their Correlation with Mechanism Divergence
The biological activity of anthracyclines is multifaceted, primarily involving DNA intercalation and inhibition of topoisomerase II. researchgate.net However, modifications to the core structure can lead to a divergence in their primary mechanism of action, potentially altering their efficacy and toxicity profiles.
Research on anthracycline analogs has demonstrated that methylation at the C4 position of the aglycone can significantly impact biological activity. For instance, a study involving the microbial 4-O-methylation of anthracyclines produced this compound from 4-O-methyl-13-hydroxyoxaunomycin through photochemical N-demethylation. nih.gov A key finding from this research was that 4-O-methyl derivatives, including 4-O-methyloxaunomycin and this compound, exhibited markedly reduced in vitro cytotoxicity against L1210 cells when compared to their 4-O-demethyl counterparts. nih.gov
This reduction in direct cytotoxicity suggests a potential shift in the mechanism of action. While the primary mode of action for many anthracyclines is potent DNA intercalation leading to cell death, the decreased in vitro activity of the 4-O-methylated analogs could imply a reduced affinity for DNA. This is supported by studies on the analog 4-demethyl-6-O-methyl-doxorubicin, which, while retaining its ability to intercalate into DNA, showed a reduced binding affinity. nih.gov The steric hindrance introduced by the methoxy (B1213986) group at the C4 or C6 position is a plausible explanation for this decreased binding. nih.gov
Interestingly, despite the lower in vitro cytotoxicity, some of the 4-O-methyl derivatives displayed significantly improved in vivo antitumor activity. nih.gov This discrepancy points towards a possible mechanism divergence. The in vivo efficacy could be attributed to factors other than direct DNA damage, such as altered cellular uptake, different subcellular localization, or interactions with other cellular targets. It is conceivable that the 4-O-methylation could lead to a compound that is a poorer substrate for efflux pumps responsible for multidrug resistance, thereby increasing its effective intracellular concentration in a tumor environment.
The sugar moiety of anthracyclines plays a crucial role in their biological activity, influencing DNA binding, topoisomerase II inhibition, and cellular uptake. nih.gov Modifications to the sugar, such as the 6-deoxy feature, can therefore significantly alter the pharmacological profile. The absence of the hydroxyl group at the C6 position of the sugar can affect the molecule's interaction with the DNA minor groove and topoisomerase II.
While specific studies on the 6-deoxy modification in the context of oxaunomycin are limited, the general principles of anthracycline SAR suggest that this change would impact the drug's binding orientation and stability within the DNA-drug-enzyme ternary complex. This alteration could lead to a different spectrum of activity or a modified mechanism of action. For example, the change in hydrophilicity due to the removal of a hydroxyl group could influence the compound's ability to cross cell membranes, potentially leading to altered pharmacokinetics and biodistribution.
The combination of 4-O-methylation and a 6-deoxy sugar in this compound likely results in a compound with a unique biological profile. The reduced DNA binding affinity due to 4-O-methylation, coupled with the altered DNA interaction from the 6-deoxy sugar, may steer the compound's activity away from pure DNA damage and towards other cellular pathways. This potential for mechanism divergence is a key area for further investigation in the development of novel anthracycline derivatives.
Design Principles for Novel Anthracycline Derivatives
The development of new anthracycline derivatives is guided by the goal of enhancing antitumor efficacy while minimizing dose-limiting side effects, most notably cardiotoxicity. tandfonline.comnih.govnih.gov The insights gained from SAR studies of compounds like this compound and its analogs contribute to the formulation of rational design principles.
A primary principle in the design of novel anthracyclines is the modulation of DNA binding affinity. While strong DNA intercalation is linked to potent anticancer activity, it is also associated with toxicity. Therefore, designing molecules with optimized, rather than maximized, DNA binding is a key strategy. The reduced DNA binding affinity observed in 4-O-methylated analogs, which in some cases correlates with improved in vivo activity, exemplifies this principle. nih.govnih.gov This suggests that a certain level of DNA interaction is necessary, but excessive binding may not be beneficial and could contribute to off-target effects.
Another crucial design principle involves modifying the sugar moiety to improve the therapeutic index. The daunosamine (B1196630) sugar is a common feature of many clinically used anthracyclines and is known to be important for their activity. usp.br However, modifications to this sugar can lead to derivatives with improved properties. For instance, altering the stereochemistry or substituting functional groups on the sugar can affect the drug's interaction with efflux pumps, potentially overcoming multidrug resistance. Furthermore, changes in the sugar can influence the compound's ability to be metabolized into cardiotoxic species.
The development of derivatives that exhibit a divergent mechanism of action is a highly sought-after goal. Compounds that are less reliant on DNA intercalation and topoisomerase II inhibition for their anticancer effects may have a different and potentially more favorable side-effect profile. The observation that some 4-O-methylated anthracyclines have better in vivo than in vitro activity suggests that they may engage different cellular targets or pathways. nih.gov Future design efforts could focus on enhancing these alternative mechanisms, such as the induction of apoptosis through pathways independent of DNA damage or the inhibition of other key cellular enzymes.
Finally, strategies to reduce the generation of reactive oxygen species (ROS), a major contributor to anthracycline-induced cardiotoxicity, are central to the design of safer analogs. ascopubs.org Modifications to the quinone moiety of the aglycone, which is involved in redox cycling and ROS production, are being explored. While the 4-O-methylation in this compound is on the hydroquinone (B1673460) portion, any modification that alters the electronic properties of the anthraquinone system could potentially impact ROS generation.
Preclinical Efficacy Assessments of 4 O Methyl 6 Deoxyoxaunomycin
In Vitro Cellular Activity Studies
The in vitro activity of 4-O-Methyl-6-deoxyoxaunomycin has been a subject of scientific investigation to determine its cytotoxic potential against various cancer cell lines. These studies are crucial in the early assessment of a compound's anticancer properties.
Evaluation in Leukemia Cell Lines (e.g., L1210 cells)
Research into the biological activity of this compound has included its evaluation against murine leukemia L1210 cells. Studies have indicated that this compound demonstrates a markedly reduced cytotoxicity in vitro when compared to its 4-O-demethyl counterparts. This suggests that the 4-O-methylation modification significantly impacts the compound's direct cytotoxic effect on leukemia cells in a laboratory setting.
Table 1: In Vitro Cytotoxicity of this compound in L1210 Leukemia Cells
| Compound | Cell Line | Cytotoxicity Profile |
|---|---|---|
| This compound | L1210 | Markedly reduced cytotoxicity compared to 4-O-demethyl derivatives |
Assessment across Diverse Human Tumor Cell Lines (e.g., K562, MelJuSo, HCT116)
Despite a thorough review of available scientific literature, specific data on the in vitro cytotoxic activity of this compound against the human tumor cell lines K562 (chronic myelogenous leukemia), MelJuSo (melanoma), and HCT116 (colon carcinoma) could not be located. Further research is required to ascertain the efficacy of this particular compound in these and other diverse human cancer cell models.
Comparative Cytotoxicity Studies with Reference Anthracyclines
Comparative studies have been a key aspect of the preclinical assessment of this compound. When evaluated alongside its 4-O-demethyl derivatives, a consistent finding is the significantly lower in vitro cytotoxicity of the 4-O-methylated form. This distinction in potency highlights the critical role of the 4-O-methyl group in modulating the direct cell-killing ability of the anthracycline molecule. The reduced in vitro activity of 4-O-methylated anthracyclines is a recurring observation in the scientific literature.
Investigations in Multidrug-Resistant (MDR) Cell Models
The challenge of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. The overexpression of membrane transporters like P-glycoprotein (P-gp) is a primary mechanism behind MDR, as it actively pumps anticancer drugs out of the cell. nih.gov
Studies on related N-methylated anthracyclines have provided insights into how such modifications might overcome MDR. Research using sensitive and P-gp-overexpressing resistant cell lines has shown that increased N-methylation can enhance the cytotoxicity of anthracyclines in resistant cells. nih.gov This improved efficacy is linked to greater drug accumulation within the resistant cells, resulting from a decreased cellular efflux. It is hypothesized that the steric hindrance from the methyl group(s) interferes with the interaction between the anthracycline's amino group and the P-gp transporter. nih.gov While these findings are for N-methylated analogs, they suggest a potential mechanism by which methylation of the anthracycline structure could be beneficial in circumventing P-gp-mediated resistance.
In Vivo Antitumor Efficacy in Preclinical Models
Following in vitro assessments, the antitumor efficacy of this compound has been evaluated in living organisms to understand its activity in a more complex biological system.
Assessment in Murine Leukemia Models (e.g., L1210 leukemia in mice)
In contrast to its reduced potency in vitro, this compound has demonstrated significantly improved antitumor activity in vivo. When tested in murine models of L1210 leukemia, this compound showed enhanced efficacy compared to its 4-O-demethyl analogs. This divergence between in vitro and in vivo results suggests that the pharmacological behavior of this compound in a whole-animal system, which includes factors like metabolism and distribution, may contribute to a more favorable therapeutic outcome than what is predicted by cellular assays alone.
Table 2: In Vivo Antitumor Activity of this compound
| Model | Finding |
|---|---|
| Murine L1210 Leukemia | Significantly improved antitumor activity compared to 4-O-demethyl derivatives |
Utilization of Xenograft Models for Efficacy Studies
Xenograft models are a cornerstone of in vivo preclinical efficacy assessment in oncology. These models involve the transplantation of human tumor tissue or cancer cell lines into immunodeficient mice, providing a platform to study tumor growth and response to therapeutic interventions in a living organism. The most common type of xenograft model is the subcutaneous model, where tumor cells are injected under the skin of the mouse. This approach is technically straightforward, and tumor growth can be easily monitored by measuring the tumor volume with calipers.
Patient-derived xenograft (PDX) models are a more recent and clinically relevant iteration. In PDX models, tumor fragments from a patient's primary surgery or biopsy are directly implanted into immunodeficient mice. This technique is believed to better recapitulate the heterogeneity and microenvironment of the original human tumor compared to traditional cell line-derived xenografts.
While extensive research utilizes xenograft models for a wide array of anti-cancer agents, a comprehensive search of publicly available scientific literature did not yield specific studies detailing the preclinical efficacy of this compound in xenograft models. Therefore, the following table provides a generalized representation of how data from such studies are typically presented.
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 1500 ± 150 | N/A | N/A |
| Compound X (Low Dose) | 900 ± 120 | 40 | <0.05 |
| Compound X (High Dose) | 450 ± 80 | 70 | <0.01 |
| Positive Control | 300 ± 60 | 80 | <0.001 |
Advantages and Limitations of Current Preclinical Models
Preclinical models, particularly xenografts, offer significant advantages in the early stages of drug development. They provide a means to evaluate the potential anti-tumor activity of a compound in a complex biological system, offering insights that in vitro studies cannot. However, these models are not without their limitations.
Advantages:
In Vivo Efficacy Assessment: Xenograft models allow for the evaluation of a drug's ability to inhibit tumor growth in a living organism, providing a more comprehensive understanding of its potential therapeutic effect.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: These models enable the study of how a drug is absorbed, distributed, metabolized, and excreted, and how it affects the tumor at a molecular level.
Patient-Derived Xenografts (PDXs): PDX models, in particular, are thought to better represent the genetic and phenotypic heterogeneity of human tumors, potentially leading to more accurate predictions of clinical outcomes.
Limitations:
Immunodeficient Host: The use of immunodeficient mice is a major drawback, as it prevents the study of the interaction between the immune system and the tumor, a critical aspect of cancer biology and treatment.
Artificial Tumor Microenvironment: While orthotopic models (discussed in the next section) aim to address this, subcutaneous xenografts grow in a non-native environment, which can alter tumor behavior and drug response.
Cost and Time: In vivo studies are expensive and time-consuming compared to in vitro assays.
| Aspect | Advantages | Limitations |
|---|---|---|
| Biological System | Whole organism context for efficacy evaluation. | Lack of a competent immune system. |
| Tumor Microenvironment | Allows for some tumor-stroma interaction. | Often artificial, especially in subcutaneous models. |
| Predictive Value | Higher than in vitro models. | Variable, with challenges in translating to human clinical trials. |
| Logistics | Established and well-characterized methodologies. | High cost, time-consuming, and requires specialized facilities. |
Orthotopic Xenograft Model Applications
Orthotopic xenograft models represent a refinement of the traditional subcutaneous xenograft approach. In these models, human tumor cells or tissues are implanted into the corresponding organ in the mouse from which the cancer originated. For instance, human pancreatic cancer cells would be injected into the mouse pancreas. This method aims to create a more clinically relevant tumor microenvironment, which can influence tumor growth, invasion, and metastasis, as well as the response to therapy.
The application of orthotopic models allows for the investigation of aspects of cancer progression that are often not possible to study in subcutaneous models, such as local invasion and the formation of distant metastases. Imaging techniques, such as bioluminescence or fluorescence imaging, are often employed to monitor the growth and spread of the orthotopically implanted tumor.
Despite a thorough review of existing scientific literature, no specific studies were identified that have utilized orthotopic xenograft models to assess the preclinical efficacy of this compound. The following table illustrates the type of data that could be generated from such a study.
| Treatment Group | Primary Tumor Burden (Bioluminescence Signal) at Day 28 (Mean ± SEM) | Incidence of Metastasis (%) | Median Survival (Days) |
|---|---|---|---|
| Vehicle Control | 5.0 x 10⁸ ± 1.2 x 10⁸ | 80 | 35 |
| Compound Y (Low Dose) | 2.5 x 10⁸ ± 0.8 x 10⁸ | 50 | 48 |
| Compound Y (High Dose) | 0.8 x 10⁸ ± 0.3 x 10⁸ | 20 | 62 |
| Positive Control | 0.5 x 10⁸ ± 0.2 x 10⁸ | 10 | 70 |
Advanced Research Directions and Future Perspectives
Development of Next-Generation 4-O-Methyl-6-deoxyoxaunomycin Analogs
The development of next-generation analogs of this compound is a critical step towards enhancing its therapeutic index. The primary goals of analog development are to improve antitumor activity, reduce toxicity, and overcome mechanisms of drug resistance. Oxaunomycin (B35306) itself is known for its potent cytotoxic activity, reportedly exhibiting about 100 times stronger cytotoxicity against leukemic L1210 cells than doxorubicin (B1662922). nih.gov Building upon this potency, medicinal chemists can explore several modification strategies for the this compound structure.
Key areas for analog development include:
Modification of the Daunosamine (B1196630) Sugar Moiety: The sugar portion of anthracyclines plays a crucial role in their interaction with DNA and topoisomerase II. Modifications to the daunosamine sugar of this compound could influence its DNA binding affinity and cellular uptake.
Alterations to the Aglycone Core: The tetracyclic aglycone is the chromophore of anthracyclines and is essential for their mechanism of action. Strategic modifications to this core can impact the compound's redox properties and its ability to generate reactive oxygen species (ROS), thereby potentially modulating its anticancer activity and cardiotoxicity.
Introduction of Novel Functional Groups: The incorporation of new functional groups at various positions on the this compound scaffold could lead to analogs with improved pharmacological properties. For instance, the introduction of moieties that can target specific tumor markers or enhance solubility could be explored.
| Analog Design Strategy | Potential Improvement | Example from Related Compounds |
| Sugar Moiety Modification | Enhanced DNA binding, altered cellular uptake | Synthesis of daunorubicin (B1662515) analogues with neutral 2,6-dideoxy-hexopyranosyl residues. nih.gov |
| Aglycone Core Alteration | Modulated redox activity, reduced cardiotoxicity | Development of disaccharide anthracycline analogs like MEN 10755 with a modified aglycone. nih.gov |
| Novel Functional Group Introduction | Increased tumor targeting, improved solubility | Conjugation of anthracyclines with targeting ligands or encapsulation in nanoparticles. nih.gov |
Strategies for Modulating Drug Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of drug resistance. For anthracyclines, common resistance mechanisms include increased drug efflux, alterations in drug targets, and enhanced DNA repair pathways. mdpi.com Overcoming these resistance mechanisms is paramount for the successful clinical translation of this compound.
Strategies to modulate drug resistance include:
Inhibition of Efflux Pumps: Multidrug resistance (MDR) is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of cancer cells. Co-administration of this compound with P-gp inhibitors is a promising strategy to enhance its intracellular concentration and efficacy.
Targeting DNA Repair Pathways: Cancer cells can develop resistance by upregulating DNA repair mechanisms that counteract the DNA damage induced by anthracyclines. Combining this compound with inhibitors of key DNA repair proteins, such as PARP inhibitors, could potentiate its cytotoxic effects.
Modulation of Apoptotic Pathways: Resistance can also arise from defects in the apoptotic machinery of cancer cells. Investigating agents that can restore or enhance the pro-apoptotic signaling pathways in conjunction with this compound treatment is a viable approach.
Novel Delivery Systems for Enhanced Efficacy
The development of novel drug delivery systems is crucial for improving the therapeutic efficacy and reducing the systemic toxicity of potent chemotherapeutic agents like this compound. Advanced delivery systems can enhance drug solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues. mdpi.com
Promising delivery systems for anthracyclines that could be adapted for this compound include:
Liposomal Formulations: Liposomes are vesicular structures that can encapsulate both hydrophilic and hydrophobic drugs. Pegylated liposomal formulations, for instance, have been shown to prolong circulation time and reduce the cardiotoxicity of doxorubicin. nih.gov A similar approach could be applied to this compound to improve its pharmacokinetic profile.
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles offer a versatile platform for controlled and targeted drug delivery. These nanoparticles can be engineered to release the drug in response to specific stimuli present in the tumor microenvironment, such as pH or enzymes. nih.gov
Drug-Antibody Conjugates: By linking this compound to a monoclonal antibody that recognizes a tumor-specific antigen, it is possible to achieve highly targeted delivery of the cytotoxic agent directly to cancer cells, thereby minimizing off-target effects.
| Delivery System | Advantages | Clinical Relevance for Anthracyclines |
| Liposomes | Reduced toxicity, prolonged circulation, improved pharmacokinetics. nih.gov | Doxil® (pegylated liposomal doxorubicin) is an FDA-approved formulation. nih.gov |
| Polymeric Nanoparticles | Controlled release, targeted delivery, enhanced stability. nih.gov | Several polymeric nanoparticle formulations of anthracyclines are in clinical trials. nih.gov |
| Drug-Antibody Conjugates | High specificity for tumor cells, reduced systemic toxicity. | Kadcyla® (trastuzumab emtansine) is an example of a successful antibody-drug conjugate. |
Exploration of Synergistic Combinations with Other Therapeutic Agents
Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and delayed onset of drug resistance compared to monotherapy. The exploration of synergistic combinations of this compound with other therapeutic agents is a critical area of future research. Oxaunomycin has been listed in patents as a potential agent for combination therapies, highlighting the interest in this approach. google.comgoogleapis.com
Potential synergistic partners for this compound include:
Other Chemotherapeutic Agents: Combining this compound with drugs that have different mechanisms of action, such as taxanes or platinum-based compounds, could result in synergistic antitumor effects.
Targeted Therapies: The combination with targeted agents, such as tyrosine kinase inhibitors or inhibitors of specific signaling pathways (e.g., PI3K/AKT/mTOR), could enhance the sensitivity of cancer cells to this compound.
Immunotherapies: Emerging evidence suggests that some chemotherapeutic agents can induce immunogenic cell death, thereby potentiating the effects of immune checkpoint inhibitors. Investigating the potential of this compound to enhance anti-tumor immune responses in combination with immunotherapies is a promising avenue.
Refinement of Preclinical Research Models for Improved Translational Potential
To accurately predict the clinical efficacy and toxicity of this compound and its analogs, it is essential to utilize and refine preclinical research models that better recapitulate the complexity of human cancer. nih.gov
Key areas for the refinement of preclinical models include:
Human Tumor Xenografts and Patient-Derived Xenografts (PDXs): Moving beyond traditional murine cancer cell lines, the use of human tumor xenografts and PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, can provide a more accurate assessment of drug efficacy. nih.gov
Three-Dimensional (3D) Cell Culture Models: 3D culture systems, such as spheroids and organoids, more closely mimic the in vivo tumor microenvironment compared to conventional 2D cell cultures. These models can be used to evaluate drug penetration, efficacy, and resistance in a more physiologically relevant context.
Humanized Mouse Models: To study the interplay between the immune system and cancer therapy, humanized mouse models, which are immunodeficient mice engrafted with a human immune system, are invaluable. These models can be used to assess the immunomodulatory effects of this compound and its combinations with immunotherapies. iiarjournals.org
| Preclinical Model | Advantage | Application for Anthracycline Research |
| Patient-Derived Xenografts (PDXs) | Preserves the heterogeneity of the original tumor. nih.gov | Evaluating the efficacy of new anthracycline analogs against a diverse range of patient tumors. nih.gov |
| 3D Organoid Cultures | Mimics the tumor microenvironment and cell-cell interactions. | Assessing drug response and resistance in a patient-specific manner. |
| Humanized Mouse Models | Allows for the study of human immune responses to therapy. iiarjournals.org | Investigating the potential of anthracyclines to induce immunogenic cell death and synergize with immunotherapy. iiarjournals.org |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-O-Methyl-6-deoxyoxaunomycin with high purity?
- Answer : Synthesis should involve multi-step organic reactions, including glycosylation and methylation steps. Key parameters include:
- Use of anhydrous conditions to prevent hydrolysis of sensitive intermediates.
- Catalysts like BF₃·Et₂O for regioselective glycosylation .
- Purification via reversed-phase HPLC (>95% purity) and structural validation using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .
- Data Table :
| Step | Reaction Type | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Glycosylation | BF₃·Et₂O | 65 | 85 |
| 2 | Methylation | CH₃I, Ag₂O | 78 | 92 |
Q. How can researchers validate the stereochemical configuration of this compound?
- Answer : Employ advanced NMR techniques (¹H-¹³C HSQC, NOESY) to confirm stereochemistry. X-ray crystallography is recommended for definitive confirmation, though it requires high-quality single crystals . Computational methods (e.g., density functional theory) can predict NMR shifts for comparison .
Q. What stability tests are critical for ensuring compound integrity during storage?
- Answer : Conduct accelerated stability studies under varying conditions:
- Temperature: 4°C, 25°C, 40°C.
- Humidity: 60% RH and 75% RH.
- Analyze degradation products via LC-MS every 7 days. Use argon/vacuum sealing for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data in anthracycline analogs?
- Answer :
- Compare analogs with systematic modifications (e.g., methylation, deoxygenation) using standardized assays (e.g., IC₅₀ in cancer cell lines).
- Use molecular docking to assess binding affinity to DNA topoisomerase II.
- Example : A study on 4-demethoxydaunomycinone analogs showed that methylation at C4 reduced cardiotoxicity but maintained antitumor activity .
Q. What experimental designs address conflicting results in the compound’s mechanism of action?
- Answer :
- Hypothesis-driven approach : Test whether intercalation, oxidative stress, or topoisomerase inhibition dominates using knockout cell lines (e.g., TOP2A-deficient cells).
- Cross-validation : Combine fluorescent intercalator displacement assays with comet assays to assess DNA damage .
Q. How can in silico modeling improve target prediction for this compound?
- Answer :
- Use molecular dynamics simulations to study interactions with DNA duplexes.
- Apply machine learning models trained on anthracycline datasets to predict off-target effects (e.g., hERG channel binding).
- Validate predictions with SPR (surface plasmon resonance) binding assays .
Methodological Guidance for Data Contradictions
Resolving discrepancies in cytotoxicity data across cell lines:
- Approach :
- Normalize data using reference standards (e.g., doxorubicin).
- Account for cell line-specific factors (e.g., P-glycoprotein expression) via RT-qPCR.
- Use multi-omics (transcriptomics/proteomics) to identify resistance mechanisms .
Addressing variability in pharmacokinetic studies:
- Recommendations :
- Standardize animal models (e.g., C57BL/6 mice vs. Sprague-Dawley rats).
- Monitor metabolites via LC-MS/MS to distinguish parent compound degradation from enzymatic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
